molecular formula C8H9N3O B1408147 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1644602-67-4

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1408147
CAS No.: 1644602-67-4
M. Wt: 163.18 g/mol
InChI Key: LSUKQOPKMMDFSG-UHFFFAOYSA-N
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Description

“4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been studied for its potential applications in the field of medicine . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It has also been used as an intermediate in the synthesis of Barretinib .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one study, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity . Another study reported the synthesis of similar compounds using 10-15 synthetic steps .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound . The compound has a molecular weight of 163.18 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For example, one study reported the synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been characterized in several studies. For example, one study reported a yield of 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

Cytostatic and Antiviral Activities

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise in the field of medicinal chemistry. Research indicates their potential in exerting cytostatic activities against various cancer and leukemia cell lines, as well as possessing some antiviral activity against Hepatitis C Virus (HCV). The structural optimization of these compounds has led to submicromolar or micromolar in vitro activities, making them candidates for further exploration as therapeutic agents (Tichy et al., 2017).

Anti-HCV Activity

The synthesis of carbocyclic nucleosides based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and their anti-HCV activities were explored. These nucleoside mimetics underwent extensive synthesis steps and were characterized for their potential against HCV, with compound 4a showing significant results in X-ray diffraction analysis (Thiyagarajan et al., 2016).

Anti-inflammatory Activity

A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds exhibited significant in vivo anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammation-related conditions (Mohamed et al., 2013).

Synthesis and Structural Analysis

The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters led to the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine. This research provides insights into the synthetic routes and potential applications of these compounds in the development of biologically active substances (Zinchenko et al., 2018).

Corrosion Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their application in corrosion inhibition. New pyrimidine derivatives were synthesized and shown to inhibit the corrosion of mild steel in acidic environments, demonstrating their potential as effective organic inhibitors for industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUKQOPKMMDFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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